2,4-DIMETHYL 3-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]SULFAMOYL}THIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
2,4-DIMETHYL 3-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]SULFAMOYL}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups. This compound is notable for its trifluoromethylphenylsulfamoyl group, which imparts unique chemical properties. The presence of multiple functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYL 3-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]SULFAMOYL}THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2,4-DIMETHYL 3-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]SULFAMOYL}THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
2,4-DIMETHYL 3-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]SULFAMOYL}THIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-DIMETHYL 3-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]SULFAMOYL}THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(TRIFLUOROMETHYL)BENZENAMINE: Shares the trifluoromethyl group but lacks the thiophene ring.
METHYL 3-(TRIFLUOROMETHYL)PHENYLACETATE: Contains a similar trifluoromethylphenyl group but differs in the ester functionality.
Uniqueness
2,4-DIMETHYL 3-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]SULFAMOYL}THIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of a thiophene ring with a trifluoromethylphenylsulfamoyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
dimethyl 3-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO6S2/c1-8-11(13(21)25-2)15(27-12(8)14(22)26-3)28(23,24)20-10-6-4-5-9(7-10)16(17,18)19/h4-7,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUFABWYJLSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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